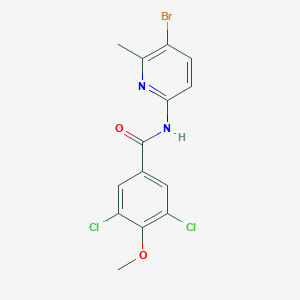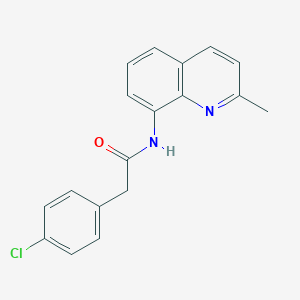
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide, also known as BMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDB is a member of the benzamide family and is a potent inhibitor of the protein kinase CK2. In
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. Inhibition of CK2 by N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been shown to have potent anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancer. It induces cell cycle arrest and apoptosis by activating the p53 pathway. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in cell culture experiments. However, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental setups. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide. First, further studies are needed to investigate its pharmacokinetic properties and toxicity in vivo. Second, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide's potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders need to be explored further. Third, the development of more potent and selective CK2 inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide could lead to the discovery of new drugs for cancer therapy. Finally, the combination of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide with other drugs or therapies could enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide involves a series of chemical reactions that start with the condensation of 5-bromo-6-methylpyridin-2-amine with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit CK2, a protein kinase that plays a crucial role in cell proliferation and survival, has made it a promising target for cancer therapy. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H11BrCl2N2O2 |
|---|---|
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-9(15)3-4-12(18-7)19-14(20)8-5-10(16)13(21-2)11(17)6-8/h3-6H,1-2H3,(H,18,19,20) |
Clé InChI |
NLHBZNVKYJCKRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B244172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B244174.png)